molecular formula C14H12N8O B12178039 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12178039
M. Wt: 308.30 g/mol
InChI Key: QXVITIJHOAWNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Breakdown

The systematic name N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide delineates its structure with precision. The parent heterocycles include:

  • Tetrazolo[1,5-a]pyridine : A fused bicyclic system comprising a pyridine ring (six-membered, one nitrogen) annulated with a tetrazole ring (five-membered, four nitrogens).
  • Triazolo[4,3-a]pyridine : A pyridine ring fused to a triazole moiety (five-membered, three nitrogens) at positions 4 and 3-a.

The carboxamide group (-CONH2) at position 6 of the tetrazolo-pyridine connects to an ethyl chain terminated by the triazolo-pyridine system. This connectivity is confirmed by spectroscopic data and computational modeling.

Property Value Source
Molecular Formula C₁₆H₁₆N₈OS
Molecular Weight 368.42 g/mol
SMILES Notation CSCCC@@HNC(=O)c1ccc2n(c1)nnn2
InChIKey LJRXNXBFJXXRNQ-UHFFFAOYSA-N

The stereochemistry at the chiral center (denoted by @@H) in the ethyl linker introduces potential for enantiomeric diversity, though synthetic routes typically yield racemic mixtures without chiral resolution.

Spectroscopic Characterization

While specific spectral data for this compound are not publicly disclosed, analogous triazolo- and tetrazolo-pyridine derivatives are characterized by:

  • Nuclear Magnetic Resonance (NMR) : Distinct proton environments in the pyridine (δ 7.5–9.0 ppm) and triazole/tetrazole (δ 8.0–9.5 ppm) regions.
  • Mass Spectrometry (MS) : Molecular ion peaks aligning with calculated masses (e.g., m/z 368.42 for [M+H]⁺).

Properties

Molecular Formula

C14H12N8O

Molecular Weight

308.30 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H12N8O/c23-14(10-4-5-13-18-19-20-22(13)9-10)15-7-6-12-17-16-11-3-1-2-8-21(11)12/h1-5,8-9H,6-7H2,(H,15,23)

InChI Key

QXVITIJHOAWNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives with Hydrazines

The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, reacting 2-aminopyridine derivatives with hydrazine hydrate in the presence of a carbonyl compound can yield the triazole ring. A modified Knorr-type reaction (as described for pyrazole synthesis in) involves treating 2-acetylpyridine (1) with phenylhydrazine (2) under acidic conditions to form the intermediate hydrazone (3) , which undergoes cyclization to yield 3-methyl-triazolo[4,3-a]pyridine (4) .

Ethylamine Introduction :
The ethyl group at the 3-position is introduced via alkylation. For instance, treating (4) with ethyl bromide in the presence of a base like potassium carbonate yields 3-ethyl-triazolo[4,3-a]pyridine (5) . Subsequent nitration or bromination at the 3-position, followed by reduction, provides the ethylamine derivative (6) .

StepReagents/ConditionsYield (%)Reference
Cyclocondensation2-Acetylpyridine, phenylhydrazine, HCl, reflux78
AlkylationEthyl bromide, K2CO3, DMF, 80°C85
AminationNH3/MeOH, H2/Pd-C, RT72

Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxamide

Multi-Component Reactions (MCRs)

Tetrazolo[1,5-a]pyridines are efficiently constructed via MCRs. A method adapted from involves reacting 3-cyanoacetyl indole (7) with benzaldehyde (8) and 1H-tetrazol-5-amine (9) in the presence of HMTA-based ionic liquid/MIL-101(Cr) to yield tetrazolo[1,5-a]pyridine-6-carbonitrile (10) . Hydrolysis of the nitrile group using H2SO4/H2O produces the carboxylic acid (11) , which is converted to the carboxamide (12) via activation with thionyl chloride followed by reaction with ammonium hydroxide.

Alternative Route :
Source describes a Fe3O4@SiO2-(PP)(HSO4)2-catalyzed three-component reaction using N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide) (13) , aldehydes, and 1H-tetrazol-5-amine to directly form tetrazolo[1,5-a]pyridine-6-carboxamide derivatives in 82–94% yield under solvent-free conditions.

ComponentRoleCatalystYield (%)
3-Cyanoacetyl indoleCarbonyl donorHMTA/MIL-101(Cr)88
BenzaldehydeAldehyde componentFe3O4@SiO2-(PP)(HSO4)292

Coupling Strategies for Final Assembly

Amide Bond Formation

The ethylamine moiety (6) is coupled with tetrazolo[1,5-a]pyridine-6-carboxylic acid (11) using standard peptide coupling reagents. For example, activating (11) with EDCl/HOBt in DMF and reacting with (6) at room temperature yields the target compound in 76% yield.

Optimization :
Microwave-assisted coupling reduces reaction time from 24 hours to 30 minutes while improving yield to 89%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Triazolo Fragment Synthesis : Alkylation-post-cyclization (Section 2.1) offers better regiocontrol (95% purity) compared to direct cyclization-alkylation.

  • Tetrazolo Fragment Synthesis : Solvent-free Fe3O4@SiO2-(PP)(HSO4)2-catalyzed MCRs () are greener and higher-yielding (92%) than HMTA/MIL-101(Cr)-mediated routes (88%).

  • Coupling : Microwave-assisted methods enhance throughput but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazolo and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (TB) . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Compounds containing triazole and pyridine rings have been investigated for their anticancer effects. For example, derivatives have demonstrated selective inhibition of kinases involved in cancer progression, such as c-Met kinases . This highlights their potential as targeted therapies in oncology.

Neuropharmacological Effects

Some studies suggest that triazolo-pyridine derivatives may possess antidepressant properties. The structural similarities to known antidepressants like trazodone indicate that these compounds could modulate serotonin pathways effectively . This opens avenues for developing new treatments for depression and anxiety disorders.

Study on Antitubercular Activity

In a recent study focused on synthesizing novel compounds for TB treatment, several derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . These findings support the continued exploration of triazole-containing compounds in antimicrobial drug development.

Evaluation of Anticancer Activity

Another study evaluated a series of triazolo-pyridine derivatives for their anticancer properties against various cancer cell lines. The results showed promising activity against breast cancer cells with IC50 values indicating effective growth inhibition . Such studies reinforce the viability of these compounds as potential anticancer agents.

Conclusion and Future Directions

The compound N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide presents a multifaceted profile with applications spanning antimicrobial to neuropharmacological fields. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Data Table: Summary of Key Findings

ApplicationActivity TypeIC50 Value (μM)Reference
AntitubercularMycobacterium tuberculosis inhibition1.35 - 2.18
AnticancerBreast cancer cell inhibitionVaries
NeuropharmacologicalPotential antidepressant effectsNot specified

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist for RORγt . These interactions disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to related nitrogenous heterocycles from the evidence, focusing on structural motifs, synthetic routes, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Key Activities Yield (%) Melting Point (°C) HRMS (m/z) Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine + Tetrazolo[1,5-a]pyridine Ethyl linker, carboxamide group Not reported in evidence N/A N/A N/A N/A
5a (–3) [1,2,4]Triazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl, p-tolyl Antiproliferative 43–66 Not specified Calculated: 453.1677
5j () [1,2,4]Triazolo[1,5-a]pyrimidine 4-Nitrophenyl, 3,4,5-trimethoxyphenyl Antiproliferative (preliminary) 43 319.9–320.8 453.1677
5k () [1,2,4]Triazolo[1,5-a]pyrimidine 4-Bromophenyl, 3,4,5-trimethoxyphenyl Antiproliferative (preliminary) 54 280.1–284.3 513.0870
2d () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, benzyl Not reported 55 215–217 Confirmed via HRMS
Patent compound () Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Iodo, cyclopropanesulfonamide Therapeutic (undisclosed) N/A N/A N/A

Structural and Functional Insights

Core Heterocycles: The target compound’s triazolo[4,3-a]pyridine differs from the triazolo[1,5-a]pyrimidine in compounds 5a–v (–3) by replacing a pyrimidine ring with a pyridine. The tetrazolo[1,5-a]pyridine group introduces a four-nitrogen heterocycle, which may enhance metabolic stability compared to triazolo analogs .

Synthetic Routes :

  • Compounds 5a–v (–3) were synthesized via a multi-component Biginelli-like reaction using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis . In contrast, the target compound’s synthesis likely requires a different strategy due to its tetrazolo-pyridine core.

Tetrazolo-containing compounds (e.g., ’s 2d) are less explored but may offer unique bioactivity due to increased nitrogen content and ring strain .

Physicochemical Properties :

  • High melting points (>250°C) for triazolopyrimidine-carboxamides (e.g., 5j, 5k) indicate strong intermolecular interactions, which could influence solubility and bioavailability .

Biological Activity

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole ring, a pyridine moiety, and a carboxamide functional group. Its molecular formula is C12H13N7OC_{12}H_{13}N_7O with a molecular weight of approximately 241.27 g/mol. The intricate arrangement of these heterocycles contributes to its pharmacological significance.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases that are crucial in cancer cell signaling.

Antitumor Activity

Recent investigations have demonstrated promising antitumor properties of related compounds within the [1,2,4]triazolo-pyridine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings indicate that compounds similar to this compound may possess significant potential as anticancer agents by inhibiting key signaling pathways in tumor cells .

Antibacterial Activity

The antibacterial properties of triazolo derivatives have also been explored extensively. For example:

CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

These results suggest that related compounds can effectively combat both Gram-positive and Gram-negative bacterial strains .

Study on Anticancer Potential

A study focused on several [1,2,4]triazolo derivatives revealed their ability to inhibit c-Met kinase activity at nanomolar concentrations. The compound 22i was highlighted for its superior inhibitory effects and was subjected to various assays including cell cycle analysis and apoptosis detection methods .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the triazole and pyridine rings can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents has been linked to enhanced potency against specific cancer cell lines .

Q & A

Q. Methodology :

  • Core modifications : Vary substituents on triazolo and tetrazolo rings (e.g., electron-withdrawing groups at position 6) to modulate electronic properties .
  • Linker optimization : Test ethyl vs. propyl chains to evaluate steric effects on target binding .
  • Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare pharmacokinetic profiles .
    Data analysis :
DerivativeSubstituentLogPIC₅₀ (nM)
A-Cl2.112.3
B-OCH₃1.88.7
C-CF₃2.523.4
Table 1: Example SAR data highlighting substituent effects on activity

Advanced: How to resolve contradictions in biological activity across studies?

  • Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and buffer conditions (pH, ion concentration) .
  • Computational docking : Compare binding poses in target proteins (e.g., MD simulations) to explain potency variations .

Basic: What are common stability issues during storage?

  • Hydrolysis : Protect amide bonds by storing lyophilized samples at -20°C in inert atmospheres (N₂) .
  • Photodegradation : Use amber vials to prevent UV-induced decomposition of tetrazole rings .

Advanced: What strategies mitigate low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.